Tetra-Ac-bracgal

Description

Tetra-Ac-bracgal (tetra-acetylated bracgal) is a synthetic derivative of tetramic acid, a heterocyclic compound characterized by a pyrrolidine-2,4-dione core. Tetramic acids are widely studied for their antimicrobial, antifungal, and metal-chelating properties, with structural variations (e.g., acetyl, alkyl, or aryl substitutions) significantly altering their biochemical profiles .

Properties

CAS No. |

98416-49-0 |

|---|---|

Molecular Formula |

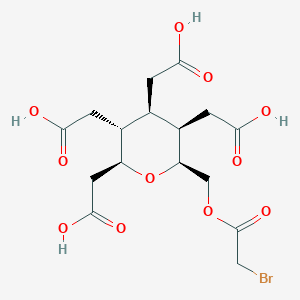

C16H21BrO11 |

Molecular Weight |

469.23 g/mol |

IUPAC Name |

2-[(2S,3R,4R,5R,6S)-2-[(2-bromoacetyl)oxymethyl]-3,5,6-tris(carboxymethyl)oxan-4-yl]acetic acid |

InChI |

InChI=1S/C16H21BrO11/c17-5-16(26)27-6-11-9(3-14(22)23)7(1-12(18)19)8(2-13(20)21)10(28-11)4-15(24)25/h7-11H,1-6H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)/t7-,8-,9-,10+,11-/m1/s1 |

InChI Key |

HXUQNGGEPSSWOT-MVCUBJFGSA-N |

SMILES |

C(C1C(C(OC(C1CC(=O)O)COC(=O)CBr)CC(=O)O)CC(=O)O)C(=O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1CC(=O)O)COC(=O)CBr)CC(=O)O)CC(=O)O)C(=O)O |

Canonical SMILES |

C(C1C(C(OC(C1CC(=O)O)COC(=O)CBr)CC(=O)O)CC(=O)O)C(=O)O |

Synonyms |

1,2,3,4-tetra-O-acetyl-6-O-bromoacetylgalactopyranose tetra-Ac-BrAcGal |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares Tetra-Ac-bracgal with structurally related tetramic acid derivatives, emphasizing physicochemical properties and bioactivity:

Key Findings:

Solubility : this compound exhibits lower solubility in DMSO compared to 3-acetyl-5-acetyltetramic acid, likely due to increased hydrophobicity from additional acetyl groups .

Antimicrobial Activity : The four acetyl groups in this compound enhance its potency against Gram-positive bacteria (MIC 8–16 µg/mL) compared to analogs with fewer substituents. This suggests acetylation improves membrane permeability or target binding .

Metal Chelation : this compound demonstrates strong affinity for Cu²⁺ and Fe³⁺, outperforming simpler derivatives. This property is critical for applications in catalysis or oxidative stress modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.